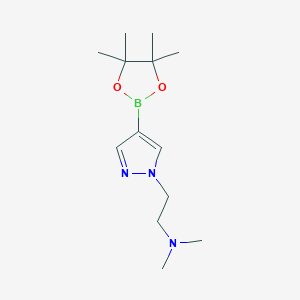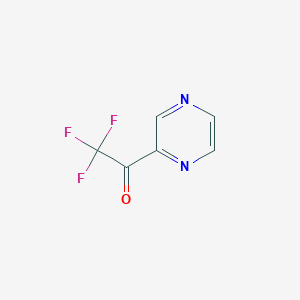
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol
Descripción general
Descripción
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C7H6F6OS. It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol backbone. One common method involves the reaction of 2-fluorobenzyl alcohol with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom and pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde or 2-Fluoro-4-(pentafluorosulfur)benzoic acid.
Reduction: Formation of 2-Fluoro-4-(pentafluorosulfur)toluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzyl alcohol depends on its specific application. In chemical reactions, the fluorine and pentafluorosulfur groups can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzyl alcohol: Similar structure but lacks the pentafluorosulfur group.
2,3,4,5,6-Pentafluorobenzyl alcohol: Contains multiple fluorine atoms but lacks the pentafluorosulfur group.
Uniqueness
2-Fluoro-4-(pentafluorosulfur)benzyl alcohol is unique due to the presence of both a fluorine atom and a pentafluorosulfur group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOTESUJQFJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)







